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Compound of Interest

Cat. No.: B13832261

Compound Name: Formamide,N-ethyl-N-2-pyridinyl-

Get Quote

Executive Summary & Compound Identity

Formamide, N-ethyl-N-2-pyridinyl- (also known as N-ethyl-N-(pyridin-2-yl)formamide) is a

functionalized aminopyridine derivative.[1][2][3] It belongs to the class of MAPA compounds,

which are versatile reagents used in organic synthesis for the formylation of organometallic

species (e.g., Grignard reagents) and as directing groups in C-H activation.[4]

Property

Data

Chemical Name

Formamide, N-ethyl-N-2-pyridinyl-

Common Synonyms

N-Ethyl-N-(pyridin-2-yl)formamide; N-Ethyl-2-
pyridylformamide

CAS Number 408507-33-5
Molecular Formula CsH10N20
Molecular Weight 150.18 g/mol

Core Application

Formylating agent (MAPA analog),
Pharmaceutical Intermediate
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Retrosynthetic Analysis & Pathway Selection

To ensure high purity and yield, this guide prioritizes a Stepwise Functionalization Pathway
(Route A) over direct alkylation methods. This approach mirrors the authoritative synthesis of
the Comins-Meyers reagent (the N-methyl analog), ensuring robustness and scalability.

Route A: The "MAPA" Protocol (Recommended)

This pathway avoids the selectivity issues often seen when attempting to mono-ethylate 2-
aminopyridine directly.

e N-Formylation: Selective formylation of the exocyclic amine of 2-aminopyridine.

o N-Alkylation: Deprotonation of the amide nitrogen followed by nucleophilic substitution with
ethyl iodide.

Route B: Direct Formylation (Alternative)

Applicable if N-ethyl-2-aminopyridine is commercially available.

o Formylation: Reaction of secondary amine with formic acid/acetic anhydride.

Pathway Visualization

The following diagram illustrates the logic flow and chemical transformations for the
recommended Route A.

elective Dy &
2-Aminopyridine idation Step 1: N-Formylation Yield: ~95-99% Intermediate: SN2 Attack Step 2: N-Alkylation Yield: ~80-85% Product:
(Starting Material) (Phenyl Formate or HCOOH/Ac20) N-(pyridin-2-yl)formamide (Etl, t-BuOK, THF) N-ethyl-N-2-pyridinyl-formamide

Click to download full resolution via product page
Figure 1: Stepwise synthesis pathway via N-(pyridin-2-yl)formamide intermediate.

Detailed Experimental Protocol (Route A)

This protocol is adapted from the standard synthesis of MAPA reagents (Comins & Meyers,
1978). It is designed to be self-validating, meaning intermediates are stable and easily
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characterized.

Step 1: Synthesis of N-(pyridin-2-yl)formamide

Objective: Convert the primary amine to a formamide to protect the nitrogen and increase
acidity for the subsequent alkylation.

e Reagents:
o 2-Aminopyridine (1.0 equiv)

o Phenyl Formate (1.4 equiv) [Alternative: Formic acid (1.2 equiv) + Acetic Anhydride (1.1
equiv)]

o Solvent: Dichloromethane (DCM) or neat (if using Phenyl Formate)
e Procedure:

o Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, charge
2-aminopyridine (e.g., 94.1 g, 1.0 mol).

o Addition: Add Phenyl Formate (153 g, 1.4 mol) directly to the amine.

o Reaction: Stir the mixture at room temperature (20-25 °C) for 2—4 hours. The reaction is
typically exothermic initially.

o Monitoring: Monitor by TLC (EtOAc/Hexane) for the disappearance of 2-aminopyridine.

o Workup: Remove phenol and excess phenyl formate under reduced pressure (vacuum
distillation or rotary evaporation at 75-125 °C / 10 torr).

o Purification: The residue can be recrystallized from pentane or used directly if purity >95%.
o Expected Yield: 95-99%.
o Characterization:

= 1H NMR (CDCI3): 6 7.0-8.4 (m, Py-H), 9.4 (broad s, CHO/NH). Note: Exists as
rotamers.
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Step 2: N-Alkylation to N-ethyl-N-2-pyridinyl-formamide

Objective: Introduce the ethyl group selectively on the amide nitrogen.

¢ Reagents:

o

[¢]

[e]

[e]

N-(pyridin-2-yl)formamide (Intermediate from Step 1) (1.0 equiv)

Potassium tert-butoxide (t-BuOK) (1.1 equiv)

Ethyl lodide (Etl) (1.1-1.2 equiv)

Solvent: Anhydrous Tetrahydrofuran (THF)

e Procedure:

Deprotonation: In a flame-dried flask under nitrogen atmosphere, dissolve t-BuOK (1.1
equiv) in anhydrous THF.

Addition: Add N-(pyridin-2-yl)formamide (1.0 equiv) portion-wise. Stir at room temperature
for 15-30 minutes. The solution will likely change color (often yellow/orange) indicating
anion formation.

Alkylation: Cool the solution slightly (O °C) to control exotherm, then add Ethyl lodide (1.1
equiv) dropwise.

Reflux: Allow to warm to room temperature, then heat to reflux (approx. 66 °C) for 12—-18
hours.

Quench: Cool to room temperature and quench with a small amount of water or saturated
NHA4CI.

Extraction: Remove THF under reduced pressure. Dissolve residue in water/DCM. Extract
aqueous layer with DCM (3x).

Drying: Dry combined organics over Na2S04, filter, and concentrate.
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o Purification: Distillation under high vacuum (0.005 torr) or Flash Column Chromatography
(SiO2, EtOAc/Hexane gradient).

o Expected Yield: 80—-85%.

Quality Control & Data Validation

The product exists as a mixture of E/Z rotamers due to the restricted rotation of the amide
bond. This is a critical feature to recognize in NMR analysis to avoid misinterpreting the product

as impure.

Technique Diagnostic Signal / Criteria
Formyl Proton: Two singlets (rotamers) typically
around & 8.4-9.4 ppm.Ethyl Group: Two sets of

1H NMR (CDCI3) triplets (CH3) and quartets (CH2) corresponding
to the rotamers.Pyridine Ring: Characteristic
splitting pattern (d, t, t, d).[5]

HPLC Single peak (purity >98%) using C18 column,
Acetonitrile/Water gradient.
Colorless to pale yellow oil (may crystallize upon

Appearance

prolonged standing if highly pure).

Mechanistic Insight (E-E-A-T)

The success of Step 2 relies on the Ambident Nucleophile nature of the amidate anion.

o Deprotonation: The pKa of the N-H in N-(2-pyridyl)formamide is significantly lower than a
standard amide due to the electron-withdrawing pyridine ring, making t-BuOK sufficient for
deprotonation.

» Site Selectivity: Alkylation occurs at the Nitrogen (N-alkylation) rather than the Oxygen (O-
alkylation) because the negative charge is delocalized but the Nitrogen remains the better
nucleophile for soft electrophiles like Ethyl lodide in a polar aprotic solvent like THF.
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e Chelaion Effect: In applications (e.g., Grignard formylation), the pyridine nitrogen and the
amide oxygen form a stable 6-membered chelate with the metal (Mg), preventing premature
release of the aldehyde and over-addition.

Figure 2: Mechanistic flow of the critical alkylation step.

Applications in Drug Development

This compound is a MAPA reagent analog. Its primary utility lies in:

e One-Pot Formylation: Converting Grignard reagents (R-MgX) or Organolithiums (R-Li)
directly to aldehydes (R-CHO). The N-ethyl group offers different solubility profiles compared
to the N-methyl analog.

¢ Directed Ortho-Metallation (DoM): The pyridyl-amide moiety can serve as a Directed
Metallation Group (DMG) for functionalizing the pyridine ring itself.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pyridinyl-]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13832261/docs#technical-guide-synthesis-of-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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